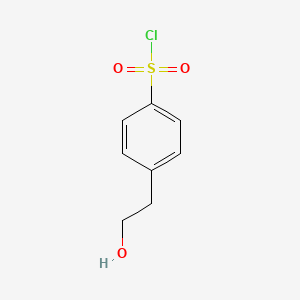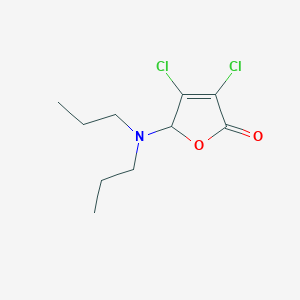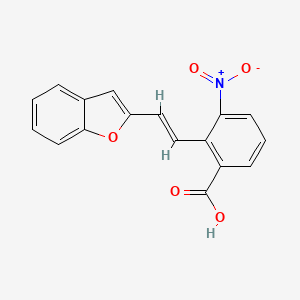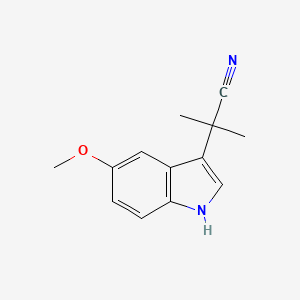
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a hydroxyethyl group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride typically involves the sulfonation of 4-(2-Hydroxyethyl)benzene. This can be achieved by reacting 4-(2-Hydroxyethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the sulfonyl chloride group to sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyethyl group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl chloride group.
Major Products
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate ethers.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Sulfonamides.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target sulfonamide-sensitive enzymes.
Industry: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a hydroxyethyl group.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyethyl group.
4-Nitrobenzenesulfonyl chloride: Features a nitro group in place of the hydroxyethyl group.
Uniqueness
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride is unique due to the presence of the hydroxyethyl group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications where hydrogen bonding and solubility in polar solvents are advantageous.
Propriétés
Numéro CAS |
873842-29-6 |
|---|---|
Formule moléculaire |
C8H9ClO3S |
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 |
Clé InChI |
UFNDTQIQSSEUSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCO)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)


![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)



![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)



